molecular formula C14H21Cl2F3N6O3 B161508 2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate CAS No. 227449-73-2

2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate

Cat. No. B161508
M. Wt: 449.3 g/mol
InChI Key: LCACSMNPIITJGG-UHFFFAOYSA-N
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Description

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that, upon phosphorylation, binds to immunoreceptor tyrosine-based activation motifs of FcRγ chains and mediates downstream signaling related to platelet function and inflammation. Syk inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks Syk (IC50 = 41 nM) in an ATP-competitive manner. It is much less potent against PKCε, PKCβII, ZAP-70, Btk, and Itk (IC50s = 5.1, 11, 11.2, 15.5, and 22.6 µM, respectively). Syk inhibitor II has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells in vitro (IC50 = 460 nM) and to inhibit passive cutaneous anaphylaxis reactions in mice (ID50 = 13.2 mg/kg, s.c.).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Methods : A study describes the synthesis of thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, highlighting the importance of thienopyrimidine derivatives in medicinal and biological activities. Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, essential in tumor-related blood vessel formation (Yang-Heon Song, 2007).

  • Antitumor Activities : Another research synthesizes pyrazolopyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, exhibiting in vitro antitumor activities against various human cancer cell lines. The study discusses the structure-activity relationship of these compounds (T. Hafez et al., 2013).

Chemical Properties and Reactions

  • Novel Derivatives Synthesis : A series of 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives were synthesized via the Biginelli reaction. The study characterizes these compounds using various spectroscopic methods (Nayan H. Bhuva et al., 2014).

  • Inhibitory Properties and SAR Studies : A study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide reveals its inhibition properties on transcription mediated by NF-kappaB and AP-1 transcription factors. The research also explores structural modifications for potential oral bioavailability improvements (M. Palanki et al., 2000).

Applications in Tuberculosis Treatment

  • Antitubercular Activity : A novel series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives shows potent antitubercular activity against Mycobacterium tuberculosis. Docking studies suggest their interaction with enoyl-CoA hydratase, indicating their potential as anti-TB agents (B. Srinu et al., 2019).

Antimicrobial Activity

  • Antimicrobial Derivatives : The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrates their enhanced antimicrobial activity compared to reference drugs against various microorganisms (S. Kolisnyk et al., 2015).

properties

IUPAC Name

2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O.2ClH.2H2O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18;;;;/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23);2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCACSMNPIITJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587914
Record name 2-[(2-Aminoethyl)amino]-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide--hydrogen chloride--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate

CAS RN

227449-73-2
Record name 2-[(2-Aminoethyl)amino]-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide--hydrogen chloride--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate
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2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate
Reactant of Route 3
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2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate
Reactant of Route 4
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2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate
Reactant of Route 5
2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate
Reactant of Route 6
2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate

Citations

For This Compound
4
Citations
J Liu, MD Lange, SY Hong, W Xie, K Xu… - The journal of …, 2013 - journals.aai.org
VH replacement provides a unique RAG-mediated recombination mechanism to edit nonfunctional IgH genes or IgH genes encoding self-reactive BCRs and contributes to the …
Number of citations: 15 journals.aai.org
NA Barrett, A Maekawa, OM Rahman… - The Journal of …, 2009 - journals.aai.org
House dust mites are a significant source of airborne allergen worldwide, but there is little understanding of how they so potently generate allergic inflammation. We found that extracts …
Number of citations: 263 journals.aai.org
ACG Grodzki, KD Moon, EH Berenstein… - Molecular …, 2009 - Elsevier
High affinity IgE receptor (FcɛRI)-induced activation of mast cells results in degranulation and generation of leukotrienes and cytokines. FcɛRI-induced mast cell activation was …
Number of citations: 30 www.sciencedirect.com
IN Shalova, T Kajiji, JY Lim, V Gómez-Piña… - The Journal of …, 2012 - journals.aai.org
Blood monocytes recognize Gram-negative bacteria through the TLR4, which signal via MyD88-and TRIF-dependent pathway to trigger an immune-inflammatory response. However, a …
Number of citations: 63 journals.aai.org

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